Diethyl [acetyl(hex-5-en-1-yl)amino](prop-1-en-1-yl)propanedioate
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Overview
Description
Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as esters and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate typically involves multi-step organic reactions. The process begins with the preparation of the hex-5-en-1-ylamine, which is then acetylated to form acetyl(hex-5-en-1-yl)amine. This intermediate is subsequently reacted with diethyl propanedioate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate
- Diethyl acetyl(hex-5-en-1-yl)aminobutanedioate
- Diethyl acetyl(hex-5-en-1-yl)aminopentanedioate
Uniqueness
Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
827044-77-9 |
---|---|
Molecular Formula |
C18H29NO5 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
diethyl 2-[acetyl(hex-5-enyl)amino]-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C18H29NO5/c1-6-10-11-12-14-19(15(5)20)18(13-7-2,16(21)23-8-3)17(22)24-9-4/h6-7,13H,1,8-12,14H2,2-5H3 |
InChI Key |
MVPYZIJEVJOVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=CC)(C(=O)OCC)N(CCCCC=C)C(=O)C |
Origin of Product |
United States |
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